molecular formula C9H9Cl2NO B1394665 3-(2,3-Dichlorophenoxy)azetidine CAS No. 1219948-72-7

3-(2,3-Dichlorophenoxy)azetidine

Cat. No. B1394665
M. Wt: 218.08 g/mol
InChI Key: SORWUTJILOQVHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines can be synthesized by aza Paternò–Büchi reactions, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is one of the most efficient ways to synthesize functionalized azetidines . Another method involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

The molecular formula of “3-(2,3-Dichlorophenoxy)azetidine” is C9H9Cl2NO . The exact molecular structure is not available in the sources I found.


Physical And Chemical Properties Analysis

The molecular weight of “3-(2,3-Dichlorophenoxy)azetidine” is 254.54 g/mol . It is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Azetidines, including compounds like 3-(2,3-Dichlorophenoxy)azetidine, play a crucial role in the synthesis of various therapeutics and medicinally significant molecules. A study demonstrated the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives, highlighting their potential in in-vitro antioxidant activity, which could pave the way for developing potent medicinal agents (Nagavolu et al., 2017).

Chemical Structure and Synthesis

  • Research has explored the structural features and synthetic methods of azetidines. For example, the synthesis of azetidine from 3-amino-l-propanol or 3-halopropylamine hydrohalides has been reported, demonstrating efficient routes to prepare azetidine, which is crucial for developing N-substituted azetidines (Huszthy et al., 1993).

Versatility in Heterocyclic Synthons

  • Azetidines are recognized for their versatility as heterocyclic synthons. They are noted for their potential in catalytic processes and as candidates for ring-opening and expansion reactions, which makes them highly valuable in synthetic chemistry (Mehra et al., 2017).

Applications in Pharmacology

  • Azetidines, including 3-(2,3-Dichlorophenoxy)azetidine, have shown a diverse range of pharmacological activities. They are studied for their potential in treating various conditions and are considered valuable scaffolds in medicinal research due to their stability, molecular rigidity, and chemical and biological properties (Parmar et al., 2021).

Advanced Synthesis Techniques

  • There are ongoing advancements in the synthesis of azetidines, including 3-(2,3-Dichlorophenoxy)azetidine. Techniques like gold-catalyzed intermolecular oxidation of alkynes have been employed for the flexible and stereoselective synthesis of azetidin-3-ones, a related compound, indicating the evolving methods in azetidine chemistry (Ye et al., 2011).

Safety And Hazards

The safety information for “3-(2,3-Dichlorophenoxy)azetidine” indicates that it may be harmful and it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Azetidines have been the subject of recent research due to their potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . The review of recent advances in the synthesis, reactivity, and application of azetidines highlights recent improvements and the discovery of new reaction protocols .

properties

IUPAC Name

3-(2,3-dichlorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c10-7-2-1-3-8(9(7)11)13-6-4-12-5-6/h1-3,6,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORWUTJILOQVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301500
Record name 3-(2,3-Dichlorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dichlorophenoxy)azetidine

CAS RN

1219948-72-7
Record name 3-(2,3-Dichlorophenoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219948-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dichlorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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